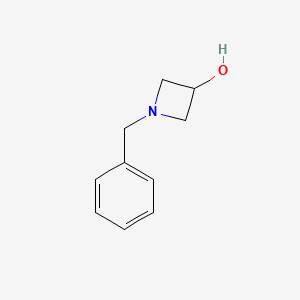

1-Benzylazetidin-3-ol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-benzylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10-7-11(8-10)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXQHYFVXZZGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396623 | |

| Record name | 1-benzylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54881-13-9 | |

| Record name | N-Benzyl-3-hydroxyazetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54881-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Azetidinol, 1-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzylazetidin 3 Ol

Established Synthetic Routes and Their Mechanistic Considerations

Two principal pathways have been extensively documented for the synthesis of 1-benzylazetidin-3-ol: the intramolecular cyclization of a pre-formed amino alcohol and the reaction of benzylamine (B48309) with an epoxide.

Cyclization of N-Benzyl-3-amino-1-chloropropan-2-ol

A fundamental approach to forming the azetidine (B1206935) ring is through the intramolecular cyclization of N-benzyl-3-amino-1-chloropropan-2-ol. This process involves a nucleophilic substitution where the nitrogen atom of the amino group attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the cyclic structure. The hydroxyl group at the 2-position remains to yield the final product.

The efficiency of the cyclization is highly dependent on the reaction conditions. One documented method involves heating N-benzyl-3-amino-1-chloropropan-2-ol in water under reflux for an extended period. Following the reaction, the mixture is made alkaline with a strong base like sodium hydroxide (B78521) to facilitate the final ring closure and precipitation of the product. However, this method can result in lower yields, with one report citing a 27% yield after purification.

A more optimized and higher-yielding approach utilizes a non-aqueous solvent system with a base and a phase transfer catalyst. prepchem.com In a specific example, N-benzyl-3-amino-1-chloropropan-2-ol is treated with triethylamine (B128534), which acts as a base to neutralize the hydrogen chloride formed during the reaction. The mixture is heated under reflux to drive the cyclization to completion. prepchem.com This method has been reported to produce a significantly higher yield of 66.5%. prepchem.com

| Parameter | Method 1 | Method 2 |

| Starting Material | N-Benzyl-3-amino-1-chloropropan-2-ol | N-Benzyl-3-amino-1-chloropropan-2-ol |

| Solvent | Water | Triethylamine prepchem.com |

| Base | Sodium Hydroxide (during workup) | Triethylamine (reagent and solvent) prepchem.com |

| Catalyst | None specified | Tetrabutylammonium (B224687) Iodide prepchem.com |

| Temperature | Reflux | Reflux prepchem.com |

| Reaction Time | 24 hours | 13 hours prepchem.com |

| Reported Yield | 27% | 66.5% prepchem.com |

This table presents data from different reported synthetic procedures for comparative purposes.

Phase-transfer catalysis (PTC) is a technique used to facilitate the reaction between reactants located in different immiscible phases. wikipedia.org In the context of this compound synthesis, a phase-transfer catalyst like tetrabutylammonium iodide is employed to enhance the rate and yield of the cyclization reaction. prepchem.comcrdeepjournal.org The catalyst functions by pairing with the anionic species (in this case, the alkoxide formed transiently or the chloride ion) and transporting it into the organic phase where the substrate is more soluble, thereby accelerating the intramolecular nucleophilic substitution. wikipedia.orgcrdeepjournal.org The use of tetrabutylammonium iodide in the triethylamine-mediated cyclization of N-benzyl-3-amino-1-chloropropan-2-ol exemplifies the successful application of PTC to improve the efficiency of the synthesis. prepchem.com

Reaction Conditions and Optimization

Synthesis from 2-(chloromethyl)oxirane and Benzylamine

A widely adopted and industrially important route involves the reaction of 2-(chloromethyl)oxirane, commonly known as epichlorohydrin, with benzylamine. nih.govscienceopen.comacs.org This synthesis is a two-step, one-pot process. The first step is the nucleophilic ring-opening of the epoxide by benzylamine, which preferentially attacks the less-hindered terminal carbon of the oxirane ring. This forms the key intermediate, N-benzyl-3-amino-1-chloropropan-2-ol. The second step is the in-situ intramolecular cyclization of this intermediate under basic conditions to yield this compound. nih.govscienceopen.com

This synthetic route is particularly amenable to green chemistry principles and industrial scale-up. nih.govresearchgate.net A significant development has been the use of water as the solvent for the initial epoxide ring-opening step, which avoids the use of volatile organic solvents. nih.govscienceopen.com The reaction between benzylamine and 2-(chloromethyl)oxirane is typically conducted at low temperatures (0–5 °C) in water. nih.gov After the formation of the amino-chloro-alcohol intermediate, the reaction mixture is often treated with an inorganic base like sodium carbonate in a solvent such as acetonitrile (B52724), and heated to induce cyclization. nih.govscienceopen.com This procedure is considered green and cost-effective due to the use of inexpensive and readily available starting materials, the use of water as a solvent in the first step, and its suitability for large-scale production. nih.govacs.orgresearchgate.net

Optimization of this route has focused on maximizing the yield of the desired product while minimizing the formation of byproducts. A key parameter is the control of temperature during the initial exothermic amination reaction. nih.gov By maintaining a low temperature (0–5 °C), the selectivity of the reaction is enhanced. nih.govscienceopen.com Following the ring-opening, the cyclization step is typically driven by heating under reflux with a base. nih.govscienceopen.com This optimized process has been reported to achieve high yields, with one study documenting a yield of 88.7%. scienceopen.com

The primary byproduct of concern in this synthesis is di(3-chloro-2-hydroxypropyl)benzylamine. acs.orgresearchgate.net This impurity arises from the reaction of a second molecule of 2-(chloromethyl)oxirane with the nitrogen atom of the initially formed N-benzyl-3-amino-1-chloropropan-2-ol or with the final product, this compound. Careful control of the stoichiometry and reaction conditions is crucial to minimize the formation of this dialkylated byproduct, ensuring an economical process with high purity of the final product. acs.orgresearchgate.net

| Parameter | Optimized "Green" Procedure |

| Starting Materials | Benzylamine, 2-(chloromethyl)oxirane nih.govscienceopen.com |

| Step 1: Amination | |

| Solvent | Water nih.govscienceopen.com |

| Temperature | 0–5 °C nih.govscienceopen.com |

| Time | 16 hours nih.govscienceopen.com |

| Step 2: Cyclization | |

| Solvent | Acetonitrile nih.govscienceopen.com |

| Base | Sodium Carbonate (Na₂CO₃) nih.govscienceopen.com |

| Temperature | 80–90 °C (Reflux) nih.govscienceopen.com |

| Time | 16 hours nih.govscienceopen.com |

| Reported Yield | 88.7% scienceopen.com |

| Major Byproduct | di(3-chloro-2-hydroxypropyl)benzylamine acs.orgresearchgate.net |

This table summarizes data from a green and industrially scalable synthetic procedure.

Green Chemistry Approaches and Industrial Scalability

Alternative and Emerging Synthetic Strategies

Beyond the principal synthesis routes, other methodologies provide access to the azetidine core, which is central to the structure of this compound.

The reduction of azetidin-2-ones, commonly known as β-lactams, is a widely used and effective method for preparing the saturated azetidine ring. acs.org The accessibility of a vast range of β-lactams makes this a versatile entry point to variously substituted azetidines. The reduction process generally preserves the stereochemistry of the substituents on the ring. acs.org

Common reducing agents for this transformation include diborane (B8814927), lithium aluminum hydride (LiAlH₄), and alanes. acs.org For instance, the reduction of N-aryl-azetidin-2-ones with sodium borohydride (B1222165) in isopropanol (B130326) has been shown to produce trans-azetidines with high diastereoselectivity. rsc.org Similarly, the reduction of 4-(haloalkyl)azetidin-2-ones with LiAlH₄ can lead to the formation of azetidines through a process involving the 1,2-fission of the β-lactam ring followed by intramolecular nucleophilic substitution. acs.org

Table 1: Reduction of Azetidin-2-ones to Azetidines

| Substrate | Reagent(s) | Product | Key Findings | Reference |

|---|---|---|---|---|

| N-Substituted Azetidin-2-one (B1220530) | LiAlH₄, Diborane, or Alanes | N-Substituted Azetidine | General and high-yielding method; stereochemistry is retained. | acs.org |

| C-3 Functionalized Azetidin-2-one | NaBH₄ in Isopropanol | trans-Azetidine | Diastereoselective formation of the trans product. | rsc.org |

| 4-(2-Haloalkyl)azetidin-2-one | LiAlH₄ | 2-Substituted Azetidine | Proceeds via β-lactam fission and subsequent intramolecular cyclization. | acs.org |

The formation of the azetidine ring via intramolecular nucleophilic substitution is a cornerstone of azetidine synthesis. A prominent example that leads directly to N-substituted azetidin-3-ols involves the reaction of a primary amine with an epihalohydrin. acs.org For the synthesis of this compound, benzylamine is reacted with 2-(chloromethyl)oxirane. nih.gov The reaction proceeds in two stages: the initial nucleophilic opening of the oxirane ring by the amine, followed by a base-induced intramolecular cyclization where the nitrogen displaces the halide to form the four-membered ring. nih.govacs.org

A green chemistry approach for this synthesis has been reported, using water as the solvent. Benzylamine is added to 2-(chloromethyl)oxirane in water at a low temperature (0–5 °C), followed by cyclization in acetonitrile with sodium carbonate to yield this compound. nih.gov This method is also applicable for preparing other azetidin-3-ol (B1332694) derivatives by varying the starting primary amine. acs.org

Cycloaddition reactions offer a powerful means to construct the azetidine skeleton. magtech.com.cn These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

[2+2] Cycloadditions: The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a classic method for synthesizing β-lactams (azetidin-2-ones), which can then be reduced to azetidines. researchgate.net More direct approaches to azetidines include the aza-Paterno-Büchi reaction, which is a photocycloaddition of an imine and an alkene. magtech.com.cnrsc.org Recent advancements have utilized visible light and a photocatalyst to promote the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, yielding functionalized azetidines. rsc.org

[3+1] Cycloadditions: These reactions involve combining a three-atom component with a one-atom component. For example, azomethine ylides can react with isocyanides in the presence of a Lewis acid catalyst to afford azetidine derivatives. rsc.org Another strategy involves the copper-catalyzed reaction of diazo compounds with azirines, which results in a net [3+1] cycloaddition to form 1-azetines. nih.gov

Table 2: Cycloaddition Strategies for Azetidine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| [2+2] Photocycloaddition (Aza-Paterno-Büchi) | 2-Isoxazoline-3-carboxylates + Alkenes | Visible Light, Ir(III) photocatalyst | Functionalized Azetidine | rsc.org |

| [3+1] Cycloaddition | Azirine + Carbene Source | Metal Catalyst (e.g., Copper) | 1-Azetine | nih.gov |

| [3+1] Cycloaddition | Azomethine Ylide + Aromatic Isocyanide | Y(OTf)₃ | Azetidine Derivative | rsc.org |

Rearrangement reactions provide another pathway to the azetidine scaffold, often by expanding a smaller ring or contracting a larger one. magtech.com.cn

Ring Expansion of Aziridines: The expansion of a three-membered aziridine (B145994) ring into a four-membered azetidine is a notable strategy. acs.orgmagtech.com.cn One approach involves the thermal rearrangement of anti-aziridino amino esters, which, upon treatment with triethylamine, yields trans-N-protected alkyl-3-aminoazetidine-2-carboxylic esters. acs.org A remarkable biocatalytic method has been developed using an engineered cytochrome P450 enzyme to catalyze a highly enantioselective nih.govacs.org-Stevens rearrangement. nih.govthieme-connect.com This reaction expands N-aryl aziridines to the corresponding chiral azetidines in the presence of a diazo compound. nih.govthieme-connect.com Another pathway involves the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride in methanol, which proceeds through an intermediate aziridine that rearranges to a 3-methoxyazetidine. acs.org

Ring Contraction of Pyrrolidinones: The ring contraction of α-bromo-N-sulfonylpyrrolidinones has been reported to yield N-sulfonylazetidines. rsc.org

Cycloaddition Reactions

Stereoselective Synthesis of Azetidine Derivatives (General)

Creating azetidine derivatives with specific stereochemistry is crucial for their application in medicinal chemistry. Several strategies exist to control the stereochemical outcome of synthetic reactions.

Chiral Pool Approaches

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. ethz.chnumberanalytics.com This approach incorporates a pre-existing stereocenter from the starting material into the final target molecule, providing an efficient route to chiral compounds.

For the synthesis of azetidine derivatives, chiral amino acids like L-serine can be used. For example, all-cis substituted azetidines have been synthesized in several steps starting from L-serine. researchgate.net Similarly, D-glucose has been used as a starting point for the synthesis of azetidine iminosugars and (2S,3R)-3-hydroxy-N-methylated azetidine-2-carboxylic acid. rsc.org The key step in such a synthesis often involves an intramolecular cyclization of a chiral precursor derived from the natural starting material. This ensures that the chirality is transferred to the final azetidine product.

Table of Mentioned Chemical Compounds

Asymmetric Catalysis in Azetidine Synthesis

Asymmetric catalysis provides powerful strategies for the enantioselective synthesis of chiral azetidines. These methods introduce chirality during the formation of the azetidine ring, leading to enantiomerically enriched products that are valuable in medicinal chemistry.

Gold-Catalyzed Oxidative Cyclization

Gold catalysis has emerged as a potent tool for constructing cyclic frameworks. A key strategy for synthesizing chiral azetidin-3-ones, which are direct precursors to this compound, involves the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. This method bypasses the need for toxic and potentially explosive diazo intermediates. nih.gov

The reaction proceeds through the generation of a reactive α-oxo gold carbene intermediate via the intermolecular oxidation of a terminal alkyne. nih.govorganic-chemistry.org This intermediate then undergoes an intramolecular N-H insertion to form the four-membered azetidine ring. nih.gov The use of specific ligands, such as BrettPhos, with a gold catalyst has been shown to be effective for this transformation. nih.gov Mechanistic studies suggest the formation of a four-membered azetidin-3-one (B1332698) intermediate, which is then susceptible to nucleophilic attack and ring-opening, or in this case, can be isolated and reduced. organic-chemistry.org This methodology is notable for its efficiency and tolerance of various functional groups. organic-chemistry.orgrsc.org

| Catalyst System | Substrate | Product | Key Feature |

| BrettPhosAuNTf₂ / N-oxide | N-propargylsulfonamide | Azetidin-3-one | Formation of α-oxo gold carbene intermediate nih.gov |

| Gold(I) catalyst / Oxidant | Ynone | Azetidin-3-one intermediate | Cyclization/nucleophilic addition/C-C bond cleavage cascade organic-chemistry.org |

Chiral Sulfinamide Chemistry for Stereocontrol

Chiral sulfinamides, particularly enantiopure tert-butanesulfinamide, have become a benchmark chiral auxiliary for the stereoselective synthesis of amines and their derivatives, including N-heterocycles like azetidines. rsc.orgresearchgate.net This chemistry is instrumental in controlling the stereochemical outcome of reactions to produce chiral azetidines with high diastereoselectivity and enantiomeric excess. nih.govresearchgate.net

In the synthesis of chiral azetidin-3-ones, tert-butanesulfinamide is used to prepare chiral N-propargylsulfinamides with excellent diastereoselectivity. nih.gov These intermediates undergo oxidation and subsequent gold-catalyzed cyclization. The bulky tert-butanesulfinyl group effectively directs the approach of reagents, leading to a high degree of stereocontrol during the formation of the azetidine ring. nih.govrsc.org This approach allows for the synthesis of C2-substituted azetidines with a wide range of substituents (aryl, vinyl, alkyl) in a three-step sequence starting from achiral aldehydes. acs.org The sulfinamide auxiliary can be efficiently cleaved under acidic conditions after the ring has been formed. nih.govacs.org

Key Features of Chiral Sulfinamide Chemistry:

High Stereocontrol: The bulky tert-butanesulfinyl group provides excellent facial discrimination. nih.govrsc.org

Versatility: Enables the synthesis of structurally diverse piperidines, pyrrolidines, and azetidines. rsc.org

Scalability: The methodology has been demonstrated to be effective on a gram scale. researchgate.netacs.org

Traceless Auxiliary: The sulfinamide group can be readily removed post-synthesis. nih.govacs.org

Enantioselective Reductions

The enantioselective reduction of prochiral ketones is a fundamental and widely used method for producing chiral alcohols. In the context of this compound synthesis, the critical step is the enantioselective reduction of the corresponding ketone, 1-benzylazetidin-3-one.

This transformation can be achieved using various catalytic systems. Chiral oxazaborolidines have demonstrated excellent reactivity and enantioselectivity in the borane-mediated reduction of prochiral ketones. acs.org Another powerful approach is the use of chiral ruthenium complexes, often derived from ligands like C3-Tunephos, which can selectively hydrogenate one of two interconverting enantiomers of a ketone, resulting in high enantioselectivity and diastereoselectivity. organic-chemistry.org The reduction of β-lactams (azetidin-2-ones) to azetidines using reagents like diborane or LiAlH₄ is also a well-established method where the stereochemistry of ring substituents is typically retained. acs.org This principle extends to the reduction of azetidin-3-ones to azetidin-3-ols.

Diastereoselective Synthesis

Diastereoselective strategies are crucial for synthesizing substituted azetidin-3-ols where multiple stereocenters are present. These methods control the relative stereochemistry of substituents on the azetidine ring.

One notable method is the Yang photocyclization, an intramolecular hydrogen abstraction by an excited carbonyl group. The irradiation of chiral 2-acyl-3-benzyl-substituted perhydro-1,3-benzoxazines leads to a completely diastereoselective cyclization, forming a single diastereomer of the resulting azetidin-3-ol derivative. acs.orgnih.gov

Another approach involves the regio- and stereoselective alkylation of azetidin-3-one precursors. For instance, the imination of 1-benzhydryl-2-methoxymethylazetidin-3-one, followed by alkylation under kinetic control, yields 4-alkylated azetidin-3-ones with a cis relationship between the substituents at the C-2 and C-4 positions. Subsequent reduction of the ketone affords the corresponding cis-azetidin-3-ols. researchgate.net Furthermore, a general two-step method has been developed for the regio- and diastereoselective synthesis of azetidines with a trans geometry between substituents at the 2- and 3-positions. acs.org

Densely functionalized azetidin-3-ols can also be prepared with excellent diastereoselectivity from simple homoallenic sulfamate (B1201201) precursors through a rearrangement of bicyclic methyleneaziridine intermediates.

| Method | Precursor | Stereochemical Outcome | Reference |

| Yang Photocyclization | N-benzyl-2-acyl-perhydro-1,3-benzoxazine | Single diastereomer | acs.orgnih.gov |

| Alkylation & Reduction | 1-benzhydryl-2-methoxymethylazetidin-3-one | cis-2,4-disubstituted azetidin-3-ol | researchgate.net |

| Ring Formation | Benzylic amine with oxirane | trans-2,3-disubstituted azetidine | acs.org |

| Aziridination & Rearrangement | Homoallenic sulfamate | Densely substituted azetidin-3-ol |

Synthetic Transformations Involving this compound as a Precursor

This compound serves as a valuable and industrially important intermediate, primarily due to the benzyl (B1604629) group's role as a stable and readily removable protecting group for the azetidine nitrogen.

Conversion to Azetidin-3-ol

The debenzylation of this compound is a key step in the synthesis of the parent compound, azetidin-3-ol, and its salts. researchgate.netacs.org This transformation is crucial for applications where the nitrogen atom requires further functionalization. The most common method for removing the benzyl group is catalytic hydrogenolysis.

The reaction is typically carried out using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. vulcanchem.comportico.org This process effectively cleaves the benzylic C-N bond, releasing toluene (B28343) as a byproduct and yielding the free azetidin-3-ol. acs.org An advantage of using the N-benzyl group over the N-benzhydryl group is the ease of removing the toluene byproduct compared to diphenylmethane, which often requires high vacuum distillation. acs.org This makes the N-benzyl route more economical and scalable for industrial production. researchgate.netacs.org The resulting azetidin-3-ol is often converted to its hydrochloride salt for improved stability and handling. researchgate.netacs.org

The Versatile Chemistry of this compound: A Gateway to Novel Functionalized Molecules

Introduction

This compound, a key heterocyclic compound, serves as a pivotal intermediate in the synthesis of a wide array of more complex and often biologically active molecules. Its unique strained four-membered ring structure, coupled with the presence of a hydroxyl group and a protective benzyl group, provides a versatile platform for a variety of chemical transformations. This article explores the synthetic methodologies centered around this compound, focusing on its derivatization, its role in forming other functionalized azetidines, and its use in ring-opening reactions to generate valuable chiral products.

2 Derivatization of the Hydroxyl Group (e.g., Mesylation)

The hydroxyl group of this compound is a prime site for derivatization, a process that converts it into other functional groups, thereby expanding its synthetic utility. A common and significant derivatization is mesylation, the conversion of the hydroxyl group into a mesylate ester. This transformation is typically achieved by reacting this compound with methanesulfonyl chloride in the presence of a base like triethylamine. acs.orgchemicalbook.com The resulting mesylate is an excellent leaving group, making the 3-position of the azetidine ring susceptible to nucleophilic substitution.

The mesylation of this compound is a crucial step in the synthesis of various substituted azetidines. For instance, the mesylate of this compound can be reacted with nucleophiles to introduce a range of functionalities at the 3-position. google.com One notable application is the in-situ generation of the mesylate followed by alkylation with azetidine to yield more complex structures. acs.org

The reaction conditions for mesylation are generally mild. A typical procedure involves stirring this compound with methanesulfonyl chloride and triethylamine in a solvent like dichloromethane. acs.orgchemicalbook.com The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). acs.org

| Reactants | Reagents | Solvent | Conditions | Product | Reference |

| This compound | Methanesulfonyl chloride, Triethylamine | Dichloromethane | Stirred for 18 hours | Mesylate of this compound | chemicalbook.com |

| This compound | Methanesulfonyl chloride, Triethylamine | Dichloromethane | <5 °C, 1 hour | 1-Benzylazetidin-3-yl Methanesulfonate | acs.org |

3 Formation of Other Functionalized Azetidines

This compound is a valuable precursor for the synthesis of a diverse range of functionalized azetidines. The strategic manipulation of its hydroxyl group and the benzyl protecting group allows for the introduction of various substituents, leading to compounds with potential applications in medicinal chemistry and materials science.

One common strategy involves the debenzylation of this compound to yield azetidin-3-ol. This is often accomplished through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.govvulcanchem.com The resulting azetidin-3-ol can then be further functionalized. For example, it can be protected with a tert-butyloxycarbonyl (Boc) group to give tert-butyl 3-hydroxyazetidine-1-carboxylate. nih.govvulcanchem.com This Boc-protected intermediate is a versatile building block for the synthesis of various azetidine derivatives. nih.govwhiterose.ac.uk

Furthermore, the hydroxyl group of this compound can be converted to other functional groups. For instance, it can undergo oxidation to form the corresponding ketone, 1-benzylazetidin-3-one. This ketone can then serve as a key intermediate for introducing further diversity. For example, it can undergo a Wittig reaction to introduce a cyanomethylene group, leading to the formation of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate after a series of steps. nih.gov

The hydroxyl group can also be displaced by other nucleophiles. An iron-catalyzed reaction allows for the alkylation of this compound with thiols to produce 1-benzyl-azetidine-3-thiol (B8283723) derivatives in high yields. vulcanchem.com This reaction demonstrates the versatility of the azetidine scaffold in creating carbon-sulfur bonds.

| Starting Material | Reaction | Product | Significance | Reference |

| This compound | Catalytic Hydrogenation (Pd/C, H₂) | Azetidin-3-ol | Removal of benzyl protecting group | nih.govvulcanchem.com |

| Azetidin-3-ol | Reaction with Boc₂O | tert-Butyl 3-hydroxyazetidine-1-carboxylate | Versatile protected intermediate | nih.govvulcanchem.com |

| This compound | Oxidation | 1-Benzylazetidin-3-one | Intermediate for further functionalization | nih.gov |

| This compound | FeCl₃-catalyzed alkylation with thiols | 1-Benzyl-azetidine-3-thiol derivatives | Formation of C-S bonds | vulcanchem.com |

4 Ring-Opening Reactions of Azetidine Derivatives for Functionalized Chiral Products

The inherent ring strain of the azetidine ring in derivatives of this compound makes them susceptible to ring-opening reactions, providing a powerful strategy for the synthesis of functionalized and often chiral acyclic products. researchgate.netrsc.org These reactions are typically triggered by nucleophiles or Lewis acids, leading to the cleavage of one of the C-N or C-C bonds within the four-membered ring.

A notable application of this strategy is the Lewis acid-mediated ring-opening of N-tosylazetidines, which can be derived from this compound, with alcohols. This reaction proceeds via an SN2-type pathway to afford 1,3-amino ethers in excellent yields and with good enantiomeric excess, demonstrating a method for creating chiral products. iitk.ac.in The regioselectivity of the ring-opening is a key feature of this transformation.

The von Braun reaction, which involves treating tertiary amines with cyanogen (B1215507) bromide, when applied to functionalized N-alkyl azetidines, results in the cleavage of the strained four-membered ring. researchgate.net This reaction produces 3-bromo N-alkyl cyanamides, which are valuable building blocks for the synthesis of other nitrogen-containing heterocycles. researchgate.net

Furthermore, the photochemical generation of azetidinols can be followed by ring-opening reactions. For instance, photochemically generated 3-phenylazetidinols can undergo ring-opening upon the addition of electron-deficient ketones, leading to the formation of aminodioxolanes. beilstein-journals.org This "build and release" strategy leverages the strain energy of the photochemically formed four-membered ring to drive the subsequent functionalization. beilstein-journals.org

The ring-opening of azabicyclo[1.1.0]butane, a related strained azetidine derivative, can be driven by a nih.govacs.org-Brook rearrangement in a multicomponent reaction sequence. nih.gov This strain-release-driven anion relay allows for the modular synthesis of substituted azetidines. nih.gov

These ring-opening strategies highlight the utility of the azetidine scaffold, derived from precursors like this compound, in accessing a diverse range of functionalized and stereochemically defined acyclic molecules.

| Azetidine Derivative | Reaction Type | Reagents/Conditions | Product Type | Key Feature | Reference |

| 2-Aryl-N-tosylazetidines | Lewis acid-mediated ring-opening | Alcohols, Lewis Acid | 1,3-Amino ethers | SN2-type pathway, high regioselectivity, chiral products | iitk.ac.in |

| Functionalized N-alkyl azetidines | von Braun Reaction | Cyanogen bromide | 3-Bromo N-alkyl cyanamides | Cleavage of the four-membered ring | researchgate.net |

| Photogenerated 3-phenylazetidinols | Ring-opening | Electron-deficient ketones | Aminodioxolanes | Strain-release driven functionalization | beilstein-journals.org |

Mechanistic Investigations and Reaction Pathways of 1 Benzylazetidin 3 Ol Derivatives

Reaction Mechanisms of Azetidine (B1206935) Ring Formationresearchgate.netresearchgate.netacs.org

The synthesis of the azetidine ring is a challenging endeavor due to the high energy and strained nature of the transition states involved in forming a four-membered ring. bham.ac.uk Nevertheless, several effective mechanistic pathways have been developed.

Intramolecular cyclization is a primary strategy for constructing the azetidine skeleton. A robust and industrially significant method for synthesizing 1-benzylazetidin-3-ol involves the cyclization of an N-substituted epoxypropylamine. acs.orgnih.gov The reaction begins with the nucleophilic attack of benzylamine (B48309) on epichlorohydrin, forming N-benzyl-N-(2,3-epoxypropyl)amine. This intermediate then undergoes an intramolecular 4-exo-tet ring closure, where the nitrogen atom attacks the epoxide's terminal carbon, yielding the this compound product. nih.gov This process is often performed in a refluxing solvent like acetonitrile (B52724) with a base such as sodium carbonate. nih.gov

Other cyclization strategies include:

From γ-haloamines : The reduction of γ-haloalkyl-imines with reagents like sodium borohydride (B1222165) can lead to an in-situ-formed amine that subsequently undergoes intramolecular nucleophilic substitution to form the azetidine ring. bham.ac.uk

Palladium-Catalyzed C-H Amination : Intramolecular C(sp³)–H amination catalyzed by a palladium(II) complex can form the azetidine ring. The mechanism involves the generation of a Pd(IV) species which, after displacement of an anion, undergoes intramolecular cyclization. rsc.org

From Dihaloalkanes : A one-pot cyclocondensation of primary amines with 1,3-dihaloalkanes under microwave irradiation provides a straightforward route to substituted azetidines. organic-chemistry.org

Overview of Azetidine Ring Cyclization Methods

| Starting Materials | Key Intermediate/Catalyst | Mechanism Type | Reference |

|---|---|---|---|

| Benzylamine + Epichlorohydrin | N-benzyl-N-(2,3-epoxypropyl)amine | Intramolecular Epoxide Opening | acs.org, nih.gov |

| γ-Haloalkyl-imines | γ-Haloamine (in situ) | Intramolecular Nucleophilic Substitution | bham.ac.uk |

| Alkyl Chains with C-H bonds | Palladium(II) Catalyst | Intramolecular C-H Amination | rsc.org |

| Primary Amines + 1,3-Dihalides | None (Microwave-assisted) | Intramolecular Nucleophilic Substitution | organic-chemistry.org |

Modern synthetic methods have exploited highly reactive intermediates to construct the azetidine ring with high efficiency and stereoselectivity.

Gold Carbenes : Gold-catalyzed reactions have emerged as a powerful tool for azetidine synthesis. Specifically, α-oxo gold carbenes are key intermediates in the synthesis of azetidin-3-ones, which are direct precursors to azetidin-3-ols. nih.govnih.gov This process typically starts from chiral N-propargylsulfonamides. The gold catalyst activates the alkyne, which is then oxidized intermolecularly to generate a reactive α-oxo gold carbene intermediate. nih.gov This intermediate subsequently undergoes a facile intramolecular N-H insertion, a type of cyclization, to yield the corresponding azetidin-3-one (B1332698) with high stereoselectivity. nih.govthieme-connect.com The resulting ketone can then be reduced to the alcohol, this compound.

Iminium Intermediates : Iminium intermediates are also crucial in certain azetidine syntheses. For instance, the Forster-Decker synthesis can be adapted to produce azetidines. This involves the reaction of a primary amine like benzylamine with an aldehyde to form a Schiff base, which is then treated with an alkyl halide. acs.org The resulting unstable iminium salt can undergo subsequent reactions, including cyclization, to furnish the heterocyclic ring. acs.org Furthermore, [2+2] cycloadditions between imines and alkenes, known as aza Paternò–Büchi reactions, proceed through excited-state intermediates to form azetidines. researchgate.netrsc.org

Cyclization Processes

Mechanistic Aspects of Derivatization Reactionsnih.govresearchgate.net

The this compound scaffold serves as a versatile building block for further functionalization, primarily through reactions involving its hydroxyl group and the ring nitrogen.

A common derivatization strategy involves activating the hydroxyl group to facilitate nucleophilic substitution. This is typically achieved by converting the alcohol into a good leaving group, such as a mesylate. google.com

Mesylation : this compound reacts with methanesulfonyl chloride in the presence of a base like triethylamine (B128534). The reaction proceeds via a standard nucleophilic attack of the hydroxyl oxygen on the sulfur atom of the mesyl chloride, displacing the chloride ion.

Nucleophilic Substitution : The resulting crude mesylate is a potent electrophile. It can be directly reacted with a wide range of nucleophiles, such as substituted piperazines, without purification. The nucleophile attacks the C3 carbon of the azetidine ring, displacing the mesylate group to form a new C-N or C-O bond. google.com

Another important method is the Mitsunobu reaction, which allows for the stereoinvertive substitution of the hydroxyl group. This reaction involves treating this compound with a nucleophile (e.g., a phenol (B47542) or another alcohol), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). vulcanchem.com The reaction proceeds through a phosphonium (B103445) intermediate, which activates the hydroxyl group for substitution.

Derivatization Reactions of this compound

| Reaction | Reagents | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Mesylate Displacement | 1. MsCl, Et₃N 2. Nucleophile (e.g., R₂NH) | Azetidin-3-yl mesylate | 3-Substituted azetidine | google.com |

| Mitsunobu Reaction | Nu-H, PPh₃, DIAD/DEAD | Alkoxyphosphonium salt | 3-Substituted azetidine (with inversion) | vulcanchem.com |

Ring Strain and Reactivity of Azetidine Systemsresearchgate.netresearchgate.netrsc.org

The azetidine ring possesses a significant amount of ring strain, with an estimated energy of about 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is intermediate between the highly strained aziridine (B145994) (26.7-27.7 kcal/mol) and the relatively stable pyrrolidine (B122466) (5.4-5.8 kcal/mol). rsc.orgclockss.org This inherent strain is a dominant factor governing the chemical reactivity of azetidines, making them susceptible to ring-opening reactions that relieve this strain. researchgate.netrsc.org

The strain energy of the azetidine ring facilitates its cleavage by nucleophiles, a reaction pathway that is not readily observed in its five-membered pyrrolidine counterpart. clockss.org This ring-opening is typically initiated by activating the nitrogen atom with a Lewis or Brønsted acid, which enhances the electrophilicity of the ring carbons. clockss.org

A classic example of nucleophilic ring cleavage is the von Braun reaction, which involves treating a tertiary amine, such as a N-alkyl azetidine, with cyanogen (B1215507) bromide. researchgate.net This reaction leads to the cleavage of one of the C-N bonds of the strained four-membered ring, producing a 3-bromo N-alkyl cyanamide. The regioselectivity of the cleavage can vary depending on the substitution pattern of the azetidine ring. researchgate.net

Azetidines, particularly those formed via cycloaddition reactions, can undergo the reverse process, known as retro-cycloaddition, under thermal or photochemical conditions. The most common of these is the retro-[2+2] cycloaddition, which fragments the four-membered ring into its constituent imine and alkene components. rsc.orgnih.gov

The stability of the azetidine ring towards fragmentation is often dependent on its substituents. For example, in some photochemical [2+2] cycloadditions, a large excess of the alkene reactant is necessary to prevent competing fragmentation pathways like Norrish Type I cleavage of the azetidine product. rsc.org The unsaturated counterparts, azetines, are particularly prone to thermal fragmentation through electrocyclic ring-opening, which forms aza-dienes. researchgate.net This reactivity highlights the delicate balance between ring stability and strain-driven fragmentation in these four-membered heterocyclic systems.

Applications and Advanced Research Directions of 1 Benzylazetidin 3 Ol and Azetidine Derivatives in Life Sciences

Pharmaceutical Intermediates and Drug Discovery

The azetidine (B1206935) ring is a prevalent structural motif in a variety of biologically active compounds and approved drugs. acs.org Its incorporation into a molecule can impart favorable properties such as metabolic stability, improved binding affinity, and desirable ADME (absorption, distribution, metabolism, and excretion) characteristics. 1-Benzylazetidin-3-ol, in particular, serves as a crucial starting material and key intermediate in the synthesis of more complex substituted azetidines. researchgate.netjst.go.jp Its utility is highlighted in the industrial-scale production of various pharmaceutical agents, where it provides a foundational scaffold for further chemical modification. scienceopen.comresearchgate.net The development of optimized and robust processes for the synthesis of this compound itself has been a key step in making these downstream applications more economical and efficient. researchgate.net

Synthesis of Biologically Active Azetidine-Containing Compounds

The synthesis of azetidine-containing compounds is a dynamic area of research, driven by the diverse pharmacological activities these molecules exhibit. acs.org Methods for constructing the azetidine ring often involve intramolecular cyclization or the reduction of β-lactams (azetidin-2-ones). acs.orgrsc.org this compound is frequently employed in these synthetic pathways. For instance, it is a precursor in the synthesis of azetidin-3-ol (B1332694) hydrochloride and the orally active carbapenem (B1253116) L-084. researchgate.netjst.go.jp The benzyl (B1604629) group can be readily removed, allowing for the introduction of other functional groups at the nitrogen position, which is a key strategy in creating diverse libraries of bioactive compounds.

The azetidin-2-one (B1220530) ring is the core structural feature of β-lactam antibiotics, one of the most important classes of antibacterial agents. mdpi.comnih.gov this compound is a direct synthetic intermediate for the production of carbapenems, a potent class of β-lactam antibiotics that function by inhibiting bacterial cell wall synthesis. Specifically, it is used in the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine, a key component for the oral carbapenem L-084. researchgate.netjst.go.jp The synthesis involves an industry-oriented azetidine ring-closure to produce N-benzyl-3-hydroxyazetidine (an alternative name for this compound), which is then converted through several steps to the final thiol intermediate. researchgate.netjst.go.jp The broad spectrum of activity and high potency of carbapenems make them last-resort antibiotics for treating infections caused by multidrug-resistant bacteria. nih.gov

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. nih.govnih.gov Azetidine derivatives have shown significant promise in this area. medcraveonline.com A recent whole-cell phenotypic screen identified a series of azetidine derivatives, termed BGAz, that exhibit potent bactericidal activity against drug-sensitive and MDR M. tuberculosis. nih.govnih.gov These compounds, with MIC₉₉ values below 10 μM, appear to work by a novel mechanism that involves blocking the late-stage biosynthesis of mycolic acids, a critical component of the mycobacterial cell envelope. nih.govnih.gov For example, compounds BGAz-003 and BGAz-004 inhibit M. tuberculosis (H37Rv) at a Minimum Inhibitory Concentration (MIC) of 3.3 μM. acs.org

| Compound | MIC (μM) | Reference |

|---|---|---|

| BGAz-002 | 6.2 | acs.org |

| BGAz-003 | 3.3 | acs.org |

| BGAz-004 | 3.3 | acs.org |

| BGAz-005 | 7.2 | acs.org |

Azetidine derivatives have also been developed as potent anti-inflammatory agents. medcraveonline.com A prominent example is Baricitinib, an oral, selective inhibitor of Janus kinase 1 (JAK1) and JAK2, which is used in the treatment of rheumatoid arthritis. researchgate.netdntb.gov.ua The synthesis of Baricitinib can start from the inexpensive and commercially available materials 2-(chloromethyl)oxirane and benzylamine (B48309), which are used to produce this compound (V-3) as a key intermediate. scienceopen.comalfa-chemical.com This intermediate is then converted through a series of reactions, including reduction and N-Boc protection, to eventually form the core azetidine structure of the final drug. scienceopen.com The anti-inflammatory activity of Baricitinib stems from its ability to interfere with the JAK-STAT signaling pathway, which is crucial in the inflammatory cascade. researchgate.net

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a validated target for anticancer therapy due to its role in tumor cell proliferation, survival, and metastasis. Researchers have developed a new series of (R)-azetidine-2-carboxamide analogues as potent and selective STAT3 inhibitors. nih.govacs.org These compounds represent a significant improvement over previous inhibitors, with some analogues demonstrating sub-micromolar potency. nih.govacs.org For example, compounds 5a, 5o, and 8i inhibit STAT3 with IC₅₀ values of 0.55 μM, 0.38 μM, and 0.34 μM, respectively, while showing much lower activity against other STAT proteins like STAT1 or STAT5. acs.org Further optimization led to compounds like 7g and 9k, which not only have high affinity for STAT3 (K_D of 880 nM and 960 nM, respectively) but also show significant cellular activity, including inhibiting breast tumor cell growth and inducing apoptosis. nih.govacs.org Another aryl sulfonamido azetidine compound, STAT3-IN-7 (also known as H182), has also been identified as an orally active STAT3 inhibitor with anticancer properties. researchgate.netmedchemexpress.comnih.gov

| Compound | Activity | Value | Reference |

|---|---|---|---|

| 5a | IC₅₀ | 0.55 μM | acs.org |

| 5o | IC₅₀ | 0.38 μM | acs.org |

| 8i | IC₅₀ | 0.34 μM | acs.org |

| 7g | K_D | 880 nM | acs.org |

| 9k | K_D | 960 nM | acs.org |

| H172 (9f) | IC₅₀ | 0.38-0.98 μM | nih.gov |

| H182 | IC₅₀ | 0.38-0.98 μM | nih.gov |

Azetidine derivatives have been explored for their potential as anticonvulsant agents, primarily by targeting the GABA (γ-aminobutyric acid) system. medcraveonline.com Inhibition of GABA uptake by its transporters (GATs) is an effective strategy for enhancing GABAergic neurotransmission, which can help control seizures. frontiersin.org Studies have evaluated azetidine derivatives as conformationally constrained GABA analogues. nih.govpatsnap.com Research into azetidin-2-ylacetic acid derivatives with lipophilic side chains, such as a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety, found they exhibited the highest potency at the GAT-1 transporter, with IC₅₀ values of 2.83 μM and 2.01 μM, respectively. frontiersin.orgnih.gov Additionally, replacing the piperidine (B6355638) ring of a known GABA uptake inhibitor (NNC-05-2045) with a 3-hydroxy-3-(4-methoxyphenyl)azetidine structure resulted in derivatives with moderate affinity for GAT-1 and GAT-3. frontiersin.orgnih.govfrontiersin.org

Antiviral Activity

The constrained four-membered ring of azetidine derivatives has made them a subject of interest in antiviral research. Their rigid structure can be advantageous for binding to viral proteins. nih.govresearchgate.net The antiproliferative properties of these derivatives have led to their use in antiviral studies, with their mechanism of action often involving the inhibition of proteins crucial to the viral life cycle. mdpi.com

Preliminary studies have suggested that this compound and its derivatives may possess antiviral properties. For instance, some derivatives have been observed to inhibit viral replication in cell cultures. While the precise mechanisms are still under investigation, it is thought that they may interfere with viral entry or replication processes. One study reported that a derivative demonstrated a 70% reduction in viral load in treated cell cultures compared to controls.

Research has also explored the antiviral potential of various substituted phenyl azetidine-2-one sulfonyl derivatives. nih.govresearchgate.net However, in one study, these compounds showed weak activity against a panel of viruses including Human Coronavirus (229E), Herpes simplex virus, and Influenza B virus in cell cultures. nih.gov Conversely, other research on imidazo[2,1-b]thiazole (B1210989) derivatives has identified compounds with potent antiviral activity against feline coronavirus. turkjps.org Dipeptide derivatives containing a 2-azetidine residue have also been synthesized and evaluated as inhibitors of Human Cytomegalovirus (HCMV). nih.gov

The following table summarizes the antiviral activity of select azetidine derivatives against various viruses.

| Derivative Type | Virus | Activity | Reference |

|---|---|---|---|

| This compound derivative | Not specified | 70% reduction in viral load | |

| Phenyl azetidine-2-one sulfonyl derivatives | Human Coronavirus (229E), Herpes simplex virus, Influenza B virus | Weak | nih.gov |

| Imidazo[2,1-b]thiazole derivatives | Feline coronavirus | Potent | turkjps.org |

| 2-Azetidine-containing dipeptides | Human Cytomegalovirus (HCMV) | Inhibitory | nih.gov |

Dopamine (B1211576) Antagonists and CNS-Related Applications

Azetidine derivatives have been identified as promising agents for targeting the central nervous system (CNS), with applications in treating a range of neurological and psychiatric disorders. nih.govontosight.ai Their unique structural properties make them suitable candidates for developing lead-like molecules for CNS-focused libraries. nih.govbmbreports.orgacs.org

Several azetidine derivatives have been reported to exhibit a wide array of biological activities related to the CNS, including acting as dopamine antagonists. mdpi.comresearchgate.net Studies have been conducted to evaluate the potency of azetidine derivatives as dopaminergic antagonists, with a focus on their affinity for D2 and D4 receptors. researchgate.net For example, N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide and N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide have been identified as potent D2 and D4 antagonists, respectively. researchgate.net Tricyclic derivatives of azetidine have also been synthesized and screened for potential antidepressant activity, with some compounds showing activity comparable to reference standards in reserpine (B192253) antagonism tests in mice. researchgate.net

The phenylethylamine structural motif, which is present in the backbone of some azetidine-based scaffolds, is a key feature in many CNS-active agents. nih.gov Furthermore, azetidine derivatives have been investigated for their activity against serotonin (B10506) and norepinephrine (B1679862) transporters. bmbreports.org

Cholesterol Absorption Inhibitors

Azetidine derivatives, particularly those with a 2-azetidinone structure, have been a significant focus of research for the development of cholesterol absorption inhibitors. nih.govgoogle.comnih.gov The discovery that certain 2-azetidinone derivatives can unpredictably inhibit cholesterol absorption has spurred the design and synthesis of numerous analogues. google.com These compounds are being explored for their potential in treating hyperlipidemic conditions. google.com

Studies have shown that various 2-azetidinone derivatives are effective in lowering total cholesterol levels in the serum of animal models. nih.govnih.gov For example, a study involving twenty-four newly synthesized 2-azetidinone derivatives found that most showed considerable effects in lowering serum total cholesterol in hamsters. nih.gov Another study with fourteen new derivatives reported comparable effects in rats. nih.gov

Research has also explored the importance of the β-lactam scaffold of ezetimibe, a well-known cholesterol absorption inhibitor containing an azetidine ring. acs.org Analogous azetidines have been synthesized and shown to be active inhibitors in vitro, suggesting that the β-lactam ring primarily serves as a scaffold to correctly position the necessary substituents for activity. acs.org

The following table presents data on the cholesterol-lowering effects of some 2-azetidinone derivatives from a study in hamsters.

| Compound | Effect on Serum Total Cholesterol | Reference |

|---|---|---|

| 2d | Considerable lowering | nih.gov |

| 4a | Considerable lowering | nih.gov |

| 4f | Considerable lowering | nih.gov |

| 4i | Considerable lowering | nih.gov |

| 4j | Considerable lowering | nih.gov |

Role in Ligand Design and Medicinal Chemistry

The azetidine ring is a valuable scaffold in medicinal chemistry due to its unique structural and physicochemical properties. nih.govrsc.org Its small size, polarity, and rigid nature can enhance properties like solubility and metabolic stability in drug candidates. nih.gov

Scaffolding for Receptor Affinity and Selectivity

The rigid structure of the azetidine ring makes it an excellent scaffold for designing ligands with high affinity and selectivity for specific biological targets. enamine.netresearchgate.net This conformational rigidity reduces the entropic penalty upon binding to a receptor, which can lead to higher affinity. enamine.net The predefined spatial orientation of substituents on the azetidine ring allows for precise interactions with receptor binding sites. enamine.net

Functionalized azetidines have been used as ligands in various chemical reactions and have shown promise in the development of selective inhibitors. rsc.orgrsc.org For example, selective functionalization of the tridentate ligand 1-(2-aminoethyl)-3-methyl-3-(2-pyridyl)azetidine has been achieved to create ligands with varying denticity. rsc.org The development of NAAA inhibitors has utilized the azetidine-nitrile pharmacophore to create highly potent and selective compounds. cornell.edu

Conformational Constraints in Drug Molecules

The strained four-membered ring of azetidine imposes significant conformational constraints on molecules, a property that is highly desirable in drug design. nih.govresearchgate.net By restricting the conformational flexibility of a molecule, the azetidine ring can lock it into a bioactive conformation, thereby enhancing its potency and selectivity. enamine.net This approach is particularly useful in fragment-based drug design. enamine.net

Material Science Applications

While the primary focus of research on this compound and its derivatives has been in the life sciences, the unique properties of the azetidine ring also suggest potential applications in material science. The ring strain and reactivity of azetidines make them interesting building blocks for new materials. researchgate.netrsc.org

The polymerization of azetidine and its derivatives is an area of interest, with potential applications including the development of antibacterial and antimicrobial coatings, CO2 adsorption materials, and non-viral gene transfection agents. researchgate.net The cationic ring-opening polymerization of azetidines can, in some cases, lead to the formation of "living" polymers. researchgate.net

Furthermore, azetidine derivatives have been theoretically studied as potential high-energy-density compounds (HEDCs). bibliotekanauki.pl A study on nitroimine-substituted azetidines found that these derivatives have high heats of formation and could be considered as potential HEDCs. bibliotekanauki.pl The introduction of azetidine structures into nitrogen-rich triazole structures has also been explored as a strategy for developing new energetic materials. rsc.org

Synthesis of Polyamine Ligands

The construction of polyamine ligands incorporating the azetidine moiety represents a significant area of synthetic chemistry, providing access to novel molecular architectures for coordination chemistry and catalysis. bham.ac.uk The strained four-membered azetidine ring, when integrated into a polyamine framework, can impart unique stereochemical constraints and reactivity to the resulting ligand and its metal complexes.

A notable example of the synthesis of a quadridentate amine featuring an azetidine ring involves the reaction of 1,1,1-tris(benzenesulfonyloxy)ethane with neat 1,2-ethanediamine. rsc.orgresearchmap.jp This reaction, conducted under relatively mild conditions (90 °C for 72 hours), leads to the formation of a tetramine (B166960) ligand containing a four-membered azetidine ring in a good yield of 60%. rsc.orgresearchmap.jp The formation of the azetidine ring in this process is a result of intramolecular cyclization competing with intermolecular reactions. researchmap.jp The structure of this quadridentate ligand, which incorporates two five-membered chelate rings and the azetidine ring, has been definitively established through the crystallographic analysis of its cobalt(III) complexes. rsc.orgresearchmap.jp

The synthesis of polyamine ligands can be approached through various methods, including the alkylation of simpler polyamines, acylation, and reductive amination. mdpi.com The choice of synthetic route and the use of protecting groups are crucial for achieving the desired regioselectivity and final product. mdpi.com For instance, the Fukuyama amine synthesis is a notable method for the preparation of polyamine derivatives. mdpi.com While these are general strategies for polyamine synthesis, the incorporation of the azetidine ring requires specific synthetic design, as demonstrated by the previously mentioned cyclization reaction. rsc.orgresearchmap.jp

Metal Complexes and Catalysis

Azetidine derivatives, including those functionalized as polyamine ligands, are effective in forming stable complexes with a variety of transition metals, which can then be employed as catalysts in important organic transformations. bham.ac.ukresearchmap.jp The coordination chemistry of these ligands is diverse, with the ability to form different geometries depending on the metal ion. researchmap.jp

For example, tridentate and quadridentate azetidine-derived ligands have been shown to form complexes with copper(II) and zinc(II). researchmap.jp Crystal structure determinations have revealed that these ligands can accommodate both square-pyramidal and trigonal-bipyramidal coordination geometries. researchmap.jpresearchgate.net The resulting metal complexes often exhibit chirality, with single diastereoisomeric forms being isolated in the solid state. researchmap.jp

The catalytic applications of these metal complexes are a significant area of research. Palladium(II) complexes of azetidine-based tridentate ligands have proven to be highly effective catalysts for the Suzuki-Miyaura coupling reaction. researchgate.net These catalysts demonstrate high activity for the coupling of aryl bromides with arylboronic acids and are also effective for the more challenging coupling of aryl chlorides. researchgate.net A key advantage of these catalysts is their ability to function in water under aerobic and phosphine-free conditions, which aligns with the principles of green chemistry. researchmap.jpresearchgate.net

In addition to palladium, complexes of other metals like cobalt and platinum with azetidine-containing ligands have been synthesized. bham.ac.ukfrontiersin.org The reaction of a quadridentate ligand incorporating an azetidine ring with cobalt(III) has been used to confirm the ligand's structure. rsc.orgresearchmap.jp Furthermore, N,N'-palladium(II) and platinum(II) complexes of 2,4-cis-azetidines have been prepared and characterized, with computational analysis suggesting their potential in catalysis. frontiersin.org The steric and electronic properties conferred by the azetidine ring can influence the stability and catalytic activity of the metal center. frontiersin.org

The research into azetidine-based ligands and their metal complexes extends to other catalytic reactions as well, including Sonogashira couplings, Henry reactions, and Michael additions, highlighting the versatility of the azetidine scaffold in the design of novel catalysts. researchmap.jpresearchgate.netrsc.org

Future Perspectives and Challenges in 1 Benzylazetidin 3 Ol Research

Development of Novel and Greener Synthetic Pathways

A primary challenge in the widespread application of 1-benzylazetidin-3-ol has been the development of efficient, cost-effective, and environmentally benign synthetic routes. researchgate.netresearchgate.netacs.org Traditional methods for synthesizing azetidine (B1206935) rings often involve harsh reagents, multiple steps, and produce significant waste. researchgate.netwhiterose.ac.uk

Future research is increasingly focused on "green chemistry" principles to address these drawbacks. researchgate.net Key areas of development include:

One-Pot Syntheses: Processes that combine multiple reaction steps into a single procedure are being developed to reduce solvent use and waste. An improved one-pot synthesis of 1-benzhydrylazetidin-3-ol, a related compound, has been shown to be high-yielding (80%) and chromatography-free, suggesting a promising direction for this compound. researchgate.netresearchgate.net

Aqueous Media: Utilizing water as a solvent is a cornerstone of green chemistry. The use of aqueous-organic solvent mixtures in reactions with benzylamines has been shown to improve the yields of 1-benzylazetidine (B3057175) derivatives.

Catalytic Innovations: The exploration of novel catalysts, including organocatalysts and biocatalysts, aims to replace costly and toxic heavy metals like palladium and rhodium. epa.gov For instance, the use of Lewis acids like lanthanide triflates has shown promise in enabling selective azetidine ring closure with minimal side products.

Flow Chemistry: The use of microchannel reactors can improve reaction efficiency and safety, particularly for oxidation steps, as demonstrated in the synthesis of related azetidine intermediates. researchgate.net

These advancements are critical for making the synthesis of this compound and its derivatives more sustainable and economically viable for large-scale production. researchgate.netchalmers.seepa.gov

| Synthetic Approach | Key Advantages | Reported Examples/Potential | Reference |

|---|---|---|---|

| One-Pot Synthesis | Reduces solvent waste, minimizes purification steps, improves efficiency. | High-yielding (80%), chromatography-free synthesis of 1-benzhydrylazetidin-3-ol. | researchgate.netresearchgate.net |

| Use of Aqueous Media | Environmentally friendly, can enhance yield and selectivity. | Improved yields for 1-benzylazetidine derivatives in aqueous-organic mixtures. | |

| Novel Catalysis | Avoids toxic heavy metals, can be recyclable, improves cost-effectiveness. | Lewis acid catalysis for selective ring closure; development of recyclable organocatalysts. | epa.gov |

| Flow Chemistry | Enhanced safety, improved reaction control and efficiency. | Use of microchannel reactors for efficient oxidation in intermediate synthesis. | researchgate.net |

Exploration of New Biological Activities and Therapeutic Targets

The azetidine scaffold is a key feature in many biologically active compounds, and this compound serves as a valuable intermediate for creating new derivatives with therapeutic potential. bham.ac.ukgoogle.comrsc.org While its role in certain areas is established, the exploration for new biological activities is a major frontier.

Future research directions include:

Anticancer Agents: Derivatives of azetidine have shown potent activity as inhibitors of the STAT3 protein, a key target in cancer therapy. nih.govresearchgate.netacs.org Novel azetidine-based compounds have demonstrated the ability to irreversibly bind to and inhibit STAT3, leading to the death of tumor cells, particularly in models of triple-negative breast cancer. nih.gov Further exploration of derivatives of this compound could yield new candidates for STAT3 inhibitors.

Antiparasitic and Antimicrobial Applications: A class of related compounds, bicyclic azetidines, has been found to be effective against the Cryptosporidium parasite, a cause of diarrheal disease, by targeting an enzyme essential for protein synthesis. drugtargetreview.com This opens the door to investigating whether this compound derivatives could be developed as treatments for this or other parasitic infections. mdpi.com

Neurological and Psychiatric Disorders: Azetidine derivatives have been investigated as selective ligands for nicotinic acetylcholine (B1216132) receptors (nAChR), which are implicated in disorders like depression. nih.gov The development of new derivatives from this compound could lead to novel treatments for a range of neurological conditions.

Broadening the Scope: The inherent reactivity and structural features of the azetidine ring mean it can be used to target a wide range of enzymes and receptors. google.comresearchgate.net Systematic screening of new derivatives against diverse biological targets, including kinases, proteases, and G protein-coupled receptors, is a promising avenue for discovering entirely new therapeutic applications. researchgate.netnih.gov

Advanced Computational Studies for Structure-Activity Relationships

To guide the synthesis of more potent and selective drug candidates, advanced computational methods are becoming indispensable. These techniques allow researchers to predict how modifications to the this compound structure will affect its biological activity, a process known as structure-activity relationship (SAR) studies. acs.org

Key computational approaches for future research include:

Molecular Docking and Dynamics: These simulations model the interaction between a potential drug molecule and its biological target (e.g., an enzyme's active site). By predicting binding affinity and orientation, researchers can prioritize which derivatives of this compound are most likely to be effective, saving time and resources in the lab.

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. For example, tools like SwissADME can estimate properties like blood-brain barrier permeability and potential for metabolic breakdown, helping to design drug candidates with better pharmacokinetic profiles.

Quantum Mechanics (QM) Calculations: QM methods can provide detailed insights into the electronic properties of molecules, helping to understand reaction mechanisms and the nature of drug-receptor interactions at a subatomic level. This can be particularly useful for understanding the reactivity of the strained azetidine ring.

By integrating these computational studies with laboratory synthesis and biological testing, researchers can accelerate the discovery and optimization of new drugs derived from this compound. acs.org

| Computational Method | Application in this compound Research | Potential Impact | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes and affinities of derivatives to targets like STAT3 or nAChRs. | Prioritizes synthesis of high-potential compounds; rational drug design. | |

| Molecular Dynamics | Simulating the stability of the drug-target complex over time. | Provides insight into the duration and mechanism of action. | |

| ADMET Prediction | Estimating pharmacokinetic properties like bioavailability and metabolic stability. | Designs drug candidates with improved in-vivo performance and reduced toxicity. |

Scalability and Economic Viability of Production for Industrial Applications

For this compound to be a truly useful building block for the pharmaceutical and chemical industries, its production must be scalable and economically viable. researchgate.netopenmedicinalchemistryjournal.com While laboratory-scale syntheses have been well-documented, transitioning to industrial production presents a distinct set of challenges.

Future efforts in this area will need to focus on:

Process Optimization: A key challenge is moving from laboratory batch production to a robust, large-scale process. This involves optimizing reaction conditions (temperature, pressure, concentration) to maximize yield and purity while ensuring safety and minimizing cost. acs.org

Cost of Starting Materials: The economic feasibility of any synthesis is heavily dependent on the price of its starting materials. Research into synthetic routes that begin from inexpensive and readily available chemicals, such as benzylamine (B48309) and epichlorohydrin, is crucial. researchgate.netresearchgate.netwhiterose.ac.uk

Waste Reduction and Circular Economy: Industrial processes are under increasing pressure to be sustainable. This involves not only reducing the volume of waste but also finding ways to recycle solvents and catalysts. epa.gov The development of greener synthetic pathways, as discussed in section 6.1, is directly linked to improving the economic viability of production. epa.govrsc.org

Purity and Impurity Profiling: For pharmaceutical applications, achieving high purity is non-negotiable. An important aspect of scaling up is the identification and control of process-related impurities, which may not be significant at the lab scale but can become a major issue in industrial production. researchgate.net

Successfully addressing these challenges will be essential to unlock the full industrial potential of this compound as a key intermediate for a new generation of chemical and pharmaceutical products. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzylazetidin-3-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The most common synthetic route involves reductive amination or nucleophilic substitution of azetidine precursors. Reddy et al. (2011) optimized the process using a catalytic hydrogenation step under controlled pressure (3–5 bar) and temperature (50–60°C), achieving >90% purity. Key parameters include solvent choice (e.g., ethanol or THF), stoichiometric ratios of benzyl halide to azetidine derivatives, and inert atmosphere maintenance to prevent oxidation .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzyl and azetidine moieties. For example, the benzyl protons typically appear as a singlet at δ 7.2–7.4 ppm, while the azetidine C3-hydroxyl proton resonates near δ 4.5–5.0 ppm. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight (163.22 g/mol) and functional groups (e.g., O–H stretch at ~3300 cm⁻¹). Cross-referencing with databases like PubChem or Reaxys ensures alignment with literature data .

Q. How should this compound be stored to maintain stability, and what are the signs of degradation?

- Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hygroscopic degradation and oxidation. Degradation is indicated by discoloration (yellowing), precipitation, or reduced NMR signal resolution for the hydroxyl group. Regular purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are advised .

Advanced Research Questions

Q. What strategies can address low enantiomeric purity in this compound synthesis?

- Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes). Alternatively, kinetic resolution via enzymatic methods (lipases or esterases) separates enantiomers post-synthesis. Chiral HPLC (Chiralpak AD-H column) or polarimetry monitors enantiomeric excess (ee), with >98% ee achievable under optimized conditions .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electronic properties. For instance, the nucleophilicity of the azetidine nitrogen can be predicted by analyzing HOMO-LUMO gaps. Molecular dynamics simulations assess solvation effects and steric hindrance in benzyl-group reactions. Validate predictions with small-scale experimental trials using controlled reagent ratios .

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

- Methodological Answer : Discrepancies in melting points or solubility may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to quantify solvent content. Reproduce experiments under standardized conditions (e.g., USP guidelines) and report detailed protocols (e.g., drying time, solvent grade) to ensure comparability .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer : Employ a factorial design to test variables: catalyst loading (1–5 mol%), solvent polarity (toluene vs. DMF), and temperature (25–80°C). Use Gas Chromatography (GC) or LC-MS to quantify product formation and enantiomeric ratios. Include control reactions without the catalyst to isolate its effect. Triplicate runs and statistical analysis (ANOVA) minimize variability .

Q. What approaches validate the biological activity of this compound derivatives without commercial assay kits?

- Methodological Answer : Use in-house enzyme inhibition assays (e.g., acetylcholinesterase for neurological studies). Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the benzyl ring) and test IC₅₀ values via spectrophotometry. Cross-validate with molecular docking simulations (AutoDock Vina) to correlate activity with binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro